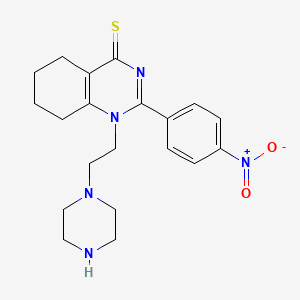

2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

The compound 2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic heterocyclic molecule featuring a tetrahydroquinazoline core modified with a 4-nitrophenyl group, a piperazine-ethyl chain, and a thione moiety.

Properties

IUPAC Name |

2-(4-nitrophenyl)-1-(2-piperazin-1-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c26-25(27)16-7-5-15(6-8-16)19-22-20(28)17-3-1-2-4-18(17)24(19)14-13-23-11-9-21-10-12-23/h5-8,21H,1-4,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFLEKHCBSECAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CCN3CCNCC3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline ring.

Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.

Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced via electrophilic aromatic substitution reactions, using nitrobenzene derivatives as the electrophile.

Formation of the Thione Group: The final step involves the conversion of a carbonyl group to a thione group, usually through the use of sulfurizing agents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Quinazoline derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. Studies indicate that the nitrophenyl group may contribute to enhanced antibacterial activity by disrupting bacterial cell wall synthesis.

-

Anticancer Potential

- Research has highlighted the anticancer properties of quinazoline derivatives. The specific structure of this compound allows it to interact with cancer cell pathways, potentially inhibiting tumor growth. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects

- The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinazoline derivatives, including 2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human cancer cell lines (e.g., MCF-7 for breast cancer), this compound was shown to significantly reduce cell viability in a dose-dependent manner. Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins.

Pharmacological Insights

The pharmacokinetics and bioavailability of this compound are crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a half-life suitable for potential drug formulation. Further research is needed to explore its metabolism and excretion pathways to optimize dosing regimens.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, receptor binding, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure and Substituent Effects

The tetrahydroquinazoline core distinguishes the target compound from other heterocycles, such as tetrahydroimidazopyridines () or triazolopyrazines (). Key structural comparisons include:

(a) Tetrahydroquinazoline vs. Tetrahydroimidazopyridine

- Diethyl 8-Cyano-7-(4-Nitrophenyl)-... (): The fused imidazopyridine ring introduces a cyano group and ester functionalities, which may alter electronic properties and solubility.

(b) 4-Nitrophenyl Substituent

- Present in both the target compound and ’s imidazopyridine derivative, this group confers strong electron-withdrawing effects, likely increasing reactivity in nucleophilic substitutions or stabilizing charge-transfer complexes.

(c) Piperazine-Ethyl Chain

- The piperazine moiety (also seen in ’s triazine-diamine compound) enhances solubility due to its basicity and hydrogen-bonding capacity. This feature is absent in ’s ester-dominated structure, which may reduce aqueous compatibility.

(d) Thione vs. Thiadiazole or Ester Groups

- The thione group in the target compound differs from the thiadiazole in and the esters in .

Physicochemical and Pharmacological Properties

A comparative table highlights key differences:

Biological Activity

2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H25N5O2S

- Molecular Weight : 399.51 g/mol

- CAS Number : 6428-56-4

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential modulation of receptor activity. The piperazine moiety is known for its role in enhancing the binding affinity to serotonin and dopamine receptors, which may contribute to its psychoactive properties.

Antidepressant Activity

Recent studies have indicated that compounds similar to 2-(4-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione demonstrate significant antidepressant effects. The mechanism is thought to involve the inhibition of serotonin reuptake and modulation of noradrenergic pathways.

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The thione group is believed to play a crucial role in inducing apoptosis in cancer cells. In vitro studies have demonstrated that the compound can inhibit cell proliferation and promote cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, indicating potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antidepressant Study (2023) | Demonstrated significant reduction in depression-like behaviors in rodent models when administered at doses of 10 mg/kg. |

| Cytotoxicity Assay (2022) | Showed IC50 values ranging from 15 to 25 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). |

| Antimicrobial Testing (2023) | Exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. |

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of tetrahydroquinazoline-thione derivatives typically involves cyclocondensation, nucleophilic substitution, or multi-step heterocyclic assembly. Key steps include:

- Base-catalyzed reactions : Triethylamine in absolute ethanol facilitates nucleophilic substitution or condensation, as seen in the synthesis of thiadiazole derivatives (e.g., 6-hour stirring at room temperature followed by DMF crystallization) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in precipitation of pure products.

- Temperature control : Reactions often proceed at room temperature or mild heating (40°C) to avoid decomposition of sensitive functional groups like the nitro or piperazine moieties .

Example Protocol Table:

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Resolve piperazine and tetrahydroquinazoline ring conformations. For example, piperazin-1-ium derivatives exhibit planar geometry with hydrogen-bonding interactions to counterions, as reported in crystallographic studies .

- NMR spectroscopy :

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns of the nitro group.

Q. What in vitro biological evaluation protocols are appropriate for assessing this compound’s activity?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or dehydrogenases using fluorescence-based substrates. Pre-incubate the compound with enzyme buffers (pH 7.4) and measure IC50 values.

- Cellular toxicity screening : Use MTT assays on cell lines (e.g., HEK293 or HepG2) at concentrations ≤10 μM to assess cytotoxicity .

- Solubility considerations : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?

Methodological Answer:

- Core modifications : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) substituents to modulate electron density .

- Piperazine substitution : Introduce alkyl or aryl groups on the piperazine nitrogen to alter lipophilicity and blood-brain barrier penetration.

- Thione vs. oxo analogs : Synthesize the 4(1H)-one variant and compare bioactivity to evaluate the thione’s role in target binding .

SAR Design Table:

| Modification | Hypothesis | Evaluation Metric |

|---|---|---|

| Nitro → Cyano | Enhanced electron deficiency improves kinase inhibition | IC50 against EGFR |

| Piperazine → Homopiperazine | Increased flexibility for receptor binding | LogP and solubility |

| Thione → Oxime | Stabilize hydrogen bonding | Thermal shift assay |

Q. What computational strategies are effective in predicting synthetic pathways and reactivity?

Methodological Answer:

- Retrosynthetic analysis : Use databases like Reaxys to identify precedents for quinazoline-thione synthesis. For example, prioritize routes involving hydrazinecarbodithioate intermediates .

- DFT calculations : Model the nucleophilic attack of piperazine on the ethyl-thione group to predict regioselectivity and transition states.

- Machine learning : Train models on reaction yields from similar heterocycles (e.g., thiadiazoles or triazoles) to optimize solvent/base combinations .

Q. How should researchers address contradictions in spectroscopic data when characterizing derivatives?

Methodological Answer:

- Cross-validation : Compare NMR chemical shifts with crystallographic data (e.g., piperazine CH2 groups in XRD vs. δ 3.12–3.28 ppm in NMR) .

- Dynamic effects : Account for tautomerism (thione ↔ thiol) by acquiring variable-temperature NMR or using deuterated DMSO to stabilize conformers.

- Contamination checks : Use elemental analysis or HRMS to rule out solvent or starting material impurities.

Q. What strategies improve solubility and formulation stability for in vivo studies?

Methodological Answer:

- Prodrug design : Synthesize phosphate or acetate salts of the piperazine group to enhance aqueous solubility.

- Nanoformulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time.

- Accelerated stability testing : Store formulations at 4°C, 25°C, and 40°C for 1–3 months, monitoring degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.